1-(3,5-二氟苄基)吡咯烷-3-羧酸

描述

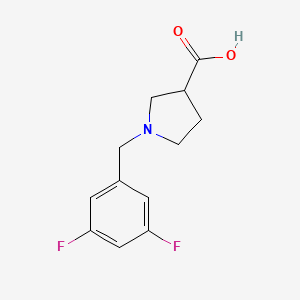

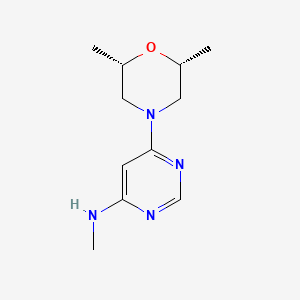

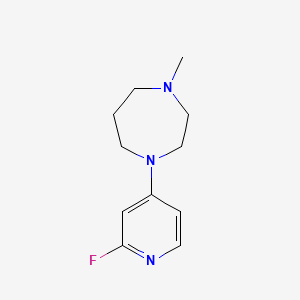

1-(3,5-Difluorobenzyl)pyrrolidine-3-carboxylic acid is a compound that features a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to create compounds for treating human diseases . The compound also contains a carboxylic acid group and a benzyl group with two fluorine atoms attached.

Synthesis Analysis

The synthesis of pyrrolidine derivatives often involves the construction of the ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . For instance, organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes have been developed to synthesize highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids .Molecular Structure Analysis

The pyrrolidine ring in the molecule contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Chemical Reactions Analysis

The pyrrolidine ring can undergo various chemical reactions. For instance, the ring can be constructed from different cyclic or acyclic precursors, or functionalized if the pyrrolidine ring is preformed . The specific reactions that 1-(3,5-Difluorobenzyl)pyrrolidine-3-carboxylic acid can undergo are not mentioned in the retrieved sources.科学研究应用

药物发现

吡咯烷环是“1-(3,5-二氟苄基)吡咯烷-3-羧酸”分子的一部分,被药物化学家广泛用于获得用于治疗人类疾病的化合物 . 由于sp3杂化,对分子立体化学的贡献以及由于环的非平面性而增加的三维(3D)覆盖率,对这种饱和支架的兴趣因有效探索药效团空间的可能性而增强 .

对映体富集化合物的合成

吡咯烷-3-羧酸衍生物,例如“1-(3,5-二氟苄基)吡咯烷-3-羧酸”,可以通过羧酸酯取代的烯酮的不对称迈克尔加成反应合成 . 这种方法允许简洁地合成高度对映体富集的5-烷基取代的吡咯烷-3-羧酸 .

抗菌应用

可能包括“1-(3,5-二氟苄基)吡咯烷-3-羧酸”的β-内酰胺类抗生素的结构类似物可能对细菌耐药菌株有效 . 这种应用在抗生素耐药性不断增加的背景下特别重要。

SAR研究

构效关系 (SAR) 研究表明,包括“1-(3,5-二氟苄基)吡咯烷-3-羧酸”在内的氧苄基吡咯烷酸系列提供了良好的功能活性平衡 . 吡咯烷环 3 位和 4 位取代基的顺式构型优于反式取向 .

立体异构体研究

吡咯烷环最重要的特征之一是碳的立体异构性 . 由于对映选择性蛋白的结合模式不同,不同的立体异构体和取代基的空间取向会导致药物候选物的不同生物学特征 .

物理化学参数修饰

在“1-(3,5-二氟苄基)吡咯烷-3-羧酸”等分子中引入杂原子片段并非随机选择,因为它们是修饰物理化学参数并获得药物候选物最佳 ADME/Tox 结果的有用工具 .

作用机制

Target of Action

These compounds can bind with high affinity to multiple receptors, which could be helpful in developing new therapeutics .

Mode of Action

Compounds with a pyrrolidine ring often interact with their targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .

Biochemical Pathways

Without specific information on the compound, it’s difficult to say which biochemical pathways it might affect. Many bioactive compounds with a pyrrolidine ring have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

The presence of the pyrrolidine ring and the difluorobenzyl group could potentially influence these properties .

Result of Action

Based on the biological activities of similar compounds, it could potentially have a wide range of effects .

属性

IUPAC Name |

1-[(3,5-difluorophenyl)methyl]pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F2NO2/c13-10-3-8(4-11(14)5-10)6-15-2-1-9(7-15)12(16)17/h3-5,9H,1-2,6-7H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTKHDQMNQUYSPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(=O)O)CC2=CC(=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)azetidin-3-amine](/img/structure/B1474622.png)

![(1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)azetidin-3-yl)methanamine](/img/structure/B1474623.png)

![[1-(pent-4-yn-1-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1474640.png)

![(2-Ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanamine](/img/structure/B1474642.png)

![methyl 2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B1474644.png)